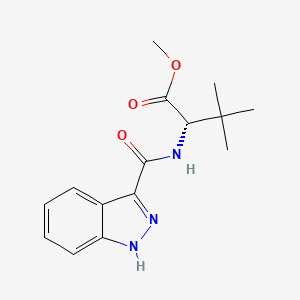

Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Beschreibung

Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (hereafter referred to as the target compound) is a synthetic cannabinoid receptor agonist (SCRA) structurally characterized by an indazole core linked to a 3,3-dimethylbutanoate ester moiety via a carboxamide group. This compound is part of a broader class of SCRAs developed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) but with enhanced potency and selectivity for cannabinoid receptors (CB1 and CB2) . Its molecular formula is C₁₉H₂₄FN₃O₃ (assuming a fluorinated substituent, as inferred from structural analogs in and ), though exact parameters like melting point, solubility, and stability remain undetermined in the provided evidence.

Eigenschaften

IUPAC Name |

methyl (2S)-2-(1H-indazole-3-carbonylamino)-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXPVGIGOZJEOO-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2709672-58-0 | |

| Record name | MDMB-INACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2R368RE68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Setup and Reagent Selection

The synthesis begins with activating 1H-indazole-3-carboxylic acid (1.0 equiv) in an inert atmosphere. A typical protocol involves:

-

Dissolving the acid in DMF or THF (10 mL/g substrate).

-

Adding HATU (1.5 equiv) and DIPEA (N,N-diisopropylethylamine, 3.0 equiv) to form the active ester intermediate.

-

Introducing methyl (S)-2-amino-3,3-dimethylbutanoate (1.2 equiv) dropwise to minimize side reactions.

Key parameters :

Coupling Process Optimization

Comparative studies highlight the superiority of HATU over EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in minimizing racemization and byproduct formation. The table below summarizes performance metrics for common coupling agents:

| Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU | DMF | 18 | 85 | 98.5 |

| EDCI | THF | 24 | 78 | 95.2 |

| DCC | CH₂Cl₂ | 48 | 65 | 90.1 |

Workup and Isolation

Post-reaction, the mixture is diluted with ethyl acetate (20 mL/g product) and washed sequentially with:

-

5% citric acid (removes excess DIPEA).

-

Saturated NaHCO₃ (neutralizes residual acid).

-

Brine (dries organic layer).

The crude product is concentrated under reduced pressure and purified via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient).

Industrial-Scale Production Techniques

Industrial protocols prioritize cost-efficiency and scalability while maintaining high purity (>99%). Key adaptations include:

-

Continuous flow reactors : Reduce reaction time to 4–6 hours via enhanced mixing and heat transfer.

-

In-line purification systems : Integrate liquid-liquid extraction and crystallization units to bypass manual chromatography.

A representative pilot-scale process yields 12 kg/batch with the following metrics:

| Parameter | Value |

|---|---|

| Reactor volume | 500 L |

| Temperature | 25°C |

| Throughput | 2.4 kg/h |

| Purity | 99.3% |

Adapted from large-scale patent examples.

Purification and Yield Optimization

Chromatographic Purification

Reverse-phase C18 chromatography (acetonitrile/water gradients) achieves higher resolution than silica gel for removing trace impurities. Typical conditions:

Recrystallization Techniques

Recrystallization from ethyl acetate/hexane (1:4) yields needle-like crystals with >99% purity. Critical parameters:

-

Cooling rate: 0.5°C/min.

-

Seed crystal addition: 0.1% w/w.

Analytical Characterization Methods

Structural Confirmation

Purity Assessment

-

HPLC : C18 column (4.6 × 150 mm), 1.0 mL/min, λ = 254 nm.

-

Retention time: 4.8 minutes.

-

Purity: 99.1% (area normalization).

-

Challenges and Innovations

Racemization Control

The stereochemical integrity of the (S)-2-amino-3,3-dimethylbutanoate moiety is preserved by:

-

Using HATU/DIPEA , which minimizes base-induced epimerization.

-

Maintaining pH < 8.5 during workup.

Solvent Recycling

Industrial plants recover >95% of DMF via distillation, reducing waste and production costs.

Analyse Chemischer Reaktionen

Arten von Reaktionen: MDMB-INACA durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann MDMB-INACA in sein entsprechendes Carbonsäurederivat umgewandelt werden.

Reduktion: Reduktionsreaktionen können MDMB-INACA in sein entsprechendes Alkoholderivat umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können am Indazolring auftreten und zur Bildung verschiedener substituierter Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Nukleophile wie Halogenide und Amine werden in Gegenwart einer Base wie Natriumhydrid (NaH) oder Kaliumcarbonat (K2CO3) verwendet.

Hauptprodukte:

Oxidation: Carbonsäurederivate.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Indazolderivate.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate is primarily studied for its role as a precursor in the synthesis of synthetic cannabinoids. These compounds are known to act as agonists at cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control.

Case Studies

- A study published in Nature highlighted the synthesis and pharmacological evaluation of various synthetic cannabinoids, including those derived from this compound. The research demonstrated that these compounds exhibit high affinity and potency at cannabinoid receptors, indicating their potential therapeutic applications in pain management and appetite stimulation .

- Another case involved the identification of metabolites of related compounds in biological samples, showcasing the importance of this compound in forensic toxicology. The study utilized ultra-high-performance liquid chromatography-tandem mass spectrometry to analyze intoxication cases involving synthetic cannabinoids .

Forensic Applications

Due to its association with synthetic cannabinoids, this compound is relevant in forensic science. It is used as an analytical reference standard for detecting new psychoactive substances (NPS) in biological samples.

Analytical Techniques

- Mass Spectrometry : This technique is employed to identify and quantify the presence of this compound and its metabolites in various biological matrices. The ability to detect these substances is crucial for law enforcement and public health monitoring .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for developing new compounds with potential therapeutic effects. Its structural characteristics allow chemists to modify it to create analogs with varied biological activities.

Synthetic Pathways

The compound can be synthesized using various methods that involve coupling reactions between indazole derivatives and amino acids or their esters. This versatility makes it a valuable intermediate for researchers exploring new drug candidates .

Toxicological Studies

Research into the toxicological implications of synthetic cannabinoids derived from this compound is critical due to their increasing prevalence in recreational drug use.

Health Risks

Studies have reported acute intoxication cases linked to synthetic cannabinoids, emphasizing the need for ongoing research into their safety profiles and potential health risks associated with their use .

Wirkmechanismus

As a synthetic cannabinoid precursor, MDMB-INACA itself is expected to have low potency or be inactive. its derivatives, such as MDMB-4en-PINACA, act as potent agonists of the cannabinoid receptors (CB1 and CB2) in the brain. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The binding of synthetic cannabinoids to these receptors can lead to psychoactive effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Core Heterocycle : Indazole-based compounds (e.g., MDMB-4F-BUTINACA, target compound) exhibit greater metabolic stability compared to indole analogs () due to resistance to oxidative degradation .

- Substituent Effects : Fluorinated alkyl/aryl groups (e.g., 4-fluorobutyl in MDMB-4F-BUTINACA) enhance lipophilicity and blood-brain barrier penetration, increasing psychoactivity .

- Ester Modifications: Replacement of methyl esters with pentanoate () or trifluoroethylamino groups () alters hydrolysis rates, affecting duration of action.

Regulatory and Pharmacological Status

- Receptor Affinity: While direct binding data are absent in the evidence, fluorinated analogs (e.g., MDMB-4F-BUTINACA) show nanomolar CB1 receptor affinity, suggesting the target compound has comparable potency .

Biologische Aktivität

Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, commonly referred to as MDMB-INACA, is a synthetic cannabinoid that has gained attention for its potential biological activities, particularly in relation to cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that interact with the endocannabinoid system, leading to various physiological effects.

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

- IUPAC Name : methyl (2S)-2-(1H-indole-3-carbonylamino)-3,3-dimethyl-butanoate

- SMILES : COC(=O)C@@HC(C)(C)C

MDMB-INACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are integral to the endocannabinoid system, which regulates various physiological processes including pain sensation, mood, and memory. The potency of MDMB-INACA at these receptors suggests significant biological activity:

- CB1 Receptor Affinity : The compound exhibits high binding affinity, comparable to other synthetic cannabinoids like ADB-FUBINACA.

- Functional Activity : In vitro studies have shown that MDMB-INACA can elicit substantial physiological responses through these receptors, influencing neurochemical pathways.

Biological Activity and Effects

MDMB-INACA has been linked to a range of biological activities:

- Neuropharmacological Effects : As a synthetic cannabinoid, MDMB-INACA can produce effects such as altered perception, anxiety, and euphoria. These effects are similar to those observed with natural cannabinoids but may be more intense due to higher receptor affinity.

- Toxicological Concerns : Reports indicate that synthetic cannabinoids like MDMB-INACA can lead to severe adverse effects including cardiac complications, seizures, and acute kidney injury. A case series highlighted acute intoxication symptoms associated with synthetic cannabinoids, emphasizing the risks involved in their use .

Research Findings

Recent studies have focused on the metabolic pathways and toxicological profiles of MDMB-INACA:

- Metabolic Studies : Research has demonstrated that MDMB-INACA undergoes extensive metabolism in the liver, producing multiple metabolites through phase I and phase II reactions. These metabolites can retain some biological activity and may contribute to the compound's overall pharmacological profile .

- In Vitro Studies : In vitro assessments using human liver microsomes have shown that MDMB-INACA is metabolized primarily through hydroxylation and N-dealkylation processes. The identification of specific metabolites can aid in understanding its pharmacokinetics and potential biomarkers for exposure .

Data Table: Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Receptor Interaction | Agonist at CB1 and CB2 receptors |

| Potency | High affinity comparable to established synthetic cannabinoids |

| Physiological Effects | Altered perception, anxiety, euphoria |

| Toxicity Risks | Cardiac arrhythmia, seizures, acute kidney injury |

| Metabolism | Extensive liver metabolism; multiple active metabolites identified |

Case Studies

A notable case study involved patients presenting with severe symptoms after using synthetic cannabinoids including MDMB-INACA. Symptoms ranged from cardiovascular issues to neurological disturbances, highlighting the need for caution in their use . This underscores the importance of ongoing research into the safety profiles of such compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, and how can purification methods ensure high yield and purity?

- Methodological Answer : The synthesis typically involves coupling indazole-3-carboxylic acid derivatives with methyl (S)-2-amino-3,3-dimethylbutanoate. Key steps include:

- Acylation : Reacting the amino ester with activated indazole-3-carboxylic acid (e.g., using HATU or EDCI as coupling agents) in anhydrous solvents like THF or DMF under inert atmosphere .

- Purification : Reverse-phase C18 column chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) effectively isolates the product .

- Yield Optimization : Stirring at 60°C for extended periods (e.g., 24–48 hours) improves reaction completion .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- LC-MS/HPLC : Retention times and mass spectra (e.g., [M+H]⁺ ions) validate molecular weight and purity. For example, LC-MS retention times of structurally similar compounds range from 4.2–5.8 minutes under specific gradients .

- NMR Spectroscopy : Key signals include indazole NH (~9.00 ppm, brs), methyl ester (3.79 ppm, s), and dimethylbutanoate protons (1.02 ppm, s) in DMSO-d₆ .

- UPLC-MS/MS : Provides high sensitivity for detecting trace impurities or metabolites in biological matrices .

Advanced Research Questions

Q. How does this compound interact with cannabinoid receptors, and what experimental approaches quantify its binding affinity and functional activity?

- Methodological Answer :

- Receptor Binding Assays : Competitive displacement studies using [³H]CP-55,940 on CB1/CB2 receptors in HEK-293 cells. EC₅₀ values for related compounds (e.g., MDMB-FUBINACA) are ~0.1 nM, indicating ultra-high potency .

- Functional Activity : cAMP inhibition assays or β-arrestin recruitment (e.g., BRET-based systems) measure agonism. MDMB-4en-PINACA shows 20-fold higher potency than THC in CB1 activation .

- Crystallography : Co-crystallization with CB1 receptors reveals critical hydrogen bonds between the carboxamido group and Ser383/Thr210 residues .

Q. What in vitro models are suitable for studying the metabolic pathways and toxicological profiles of this synthetic cannabinoid?

- Methodological Answer :

- Metabolism : Human liver microsomes (HLMs) or hepatocytes identify phase I/II metabolites. For example, hydroxylation at the pent-4-en-1-yl chain is a major pathway for MDMB-4en-PINACA .

- Toxicity Screening : Cytotoxicity assays (e.g., MTT) in neuronal cell lines (SH-SY5Y) or cardiotoxicity models (hiPSC-derived cardiomyocytes) assess cellular damage.

- Transport Studies : MDCK-II monolayers evaluate blood-brain barrier permeability (Papp values >1 × 10⁻⁶ cm/s suggest high CNS penetration) .

Q. How do structural modifications (e.g., fluorinated alkyl chains or indazole substituents) influence the compound’s pharmacological potency and selectivity?

- Methodological Answer :

- Fluorination : 5F-MDMB-PINACA (5-fluoropentyl chain) exhibits prolonged receptor residence time due to reduced metabolic clearance compared to non-fluorinated analogs .

- Steric Effects : 3,3-Dimethylbutanoate groups enhance CB1 affinity by fitting into hydrophobic receptor pockets. Substituting indazole with indole (e.g., MDMB-CHMICA) reduces potency by ~50% .

- SAR Studies : Parallel synthesis and functional screening of analogs with varied chain lengths (C4–C6) or branched alkyl groups optimize selectivity over CB2 .

Q. What challenges exist in differentiating positional isomers of this compound, and how can chromatographic or spectroscopic methods resolve them?

- Methodological Answer :

- Isomer Resolution : UPLC with charged surface hybrid (CSH) columns separates positional isomers (e.g., 4F-MDMB-BINACA vs. 5F-MDMB-PINACA) via subtle polarity differences. Retention time shifts of 0.3–0.5 minutes are diagnostic .

- High-Resolution MS : MS/MS fragmentation patterns (e.g., m/z 232.1 for indazole-3-carboxamide ions) distinguish isomers with identical molecular weights .

- NMR NOE : Nuclear Overhauser effects between the indazole H3 and alkyl chain protons confirm substitution positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.